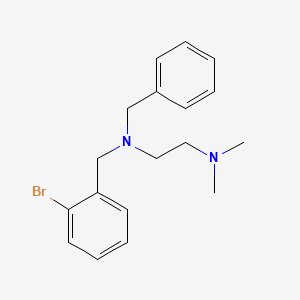

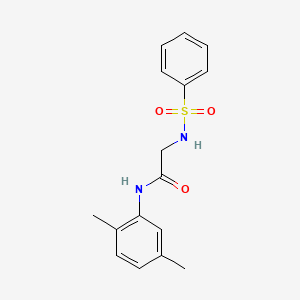

![molecular formula C16H17FN2O3S B5709068 N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)

N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N1-(4-fluorophenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide often involves multi-step chemical processes, including the use of activated fluorophenyl-amine reactions for functionalization. Such methods aim to precisely control cation functionality without deleterious side reactions, allowing for the direct integration of specific functional groups into stable aromatic rings (Kim et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds is typically characterized through techniques like single crystal X-ray diffraction, FTIR, NMR, and DFT computations. These methods provide insights into the molecule's geometric configuration, intermolecular interactions, and electronic properties. For instance, the detailed structural analysis of methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl) prop-2-enoate, a compound with similarities to N1-(4-fluorophenyl)-N2-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide, has been reported, showcasing the significance of hydrogen bonding in its structural stability and molecular interactions (Murugavel et al., 2016).

Safety and Hazards

作用機序

Target of Action

CBKinase1_000844, also known as SR-01000236636, CBKinase1_013244, or N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, is a kinase inhibitor . Kinases are enzymes that phosphorylate specific substrates and play a vital role in signal transduction networks . Aberrant kinase regulation and catalysis are directly associated with more than 200 diseases, especially cancer .

Biochemical Pathways

The inhibition of kinase activity by CBKinase1_000844 affects various biochemical pathways. These pathways are involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . The compound’s action on these pathways can lead to changes in cellular functions and behaviors.

Pharmacokinetics

Kinase inhibitors generally exhibit high pharmacokinetic variability . Factors such as genetic polymorphisms, environmental factors, and drug-drug interactions can contribute to this variability .

Result of Action

The inhibition of kinase activity by CBKinase1_000844 can lead to various molecular and cellular effects. These effects depend on the specific kinases that the compound targets and the pathways that these kinases are involved in. For instance, kinase inhibitors can affect cell proliferation, cell survival, and cell migration, among other cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBKinase1_000844. These factors can include the physiological environment of the body, such as pH and temperature, as well as external factors like diet and lifestyle. Additionally, the presence of other drugs can also influence the action of CBKinase1_000844 through drug-drug interactions .

生化学分析

Biochemical Properties

N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with casein kinase 1 (CK1) isoforms, which are involved in the phosphorylation of key regulatory molecules in cell cycle, transcription, translation, and signal transduction . The interaction between N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and CK1 isoforms is essential for regulating these biochemical processes and maintaining cellular homeostasis.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation of proteins involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can alter the expression of genes associated with metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the catalytic domain of CK1 isoforms, leading to the phosphorylation of target proteins . The phosphorylation events triggered by N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide result in the activation or inhibition of downstream signaling pathways, ultimately affecting cellular processes such as cell cycle progression, apoptosis, and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may lead to gradual degradation, which can affect its efficacy and potency. Long-term studies have also indicated that this compound can induce sustained changes in cellular signaling and gene expression, highlighting its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide vary with different dosages in animal models. At lower doses, this compound has been shown to modulate cellular processes without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without inducing harmful side effects. These findings underscore the importance of optimizing dosage regimens for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in carbohydrate, lipid, and amino acid metabolism . By modulating these metabolic pathways, N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can alter cellular energy production and utilization, contributing to its overall impact on cellular function and homeostasis.

Transport and Distribution

The transport and distribution of N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with transporters that facilitate its uptake and distribution across cellular membranes . Additionally, binding proteins within the cytoplasm and organelles help localize and accumulate N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in specific cellular compartments, ensuring its availability for biochemical reactions and signaling processes.

Subcellular Localization

The subcellular localization of N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been found to localize in the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules to exert its effects. The precise localization of N1-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is essential for its role in regulating cellular processes and maintaining cellular homeostasis.

特性

IUPAC Name |

N-(4-fluorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c1-12-3-9-15(10-4-12)23(21,22)19(2)11-16(20)18-14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVGEHDLMDXHJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5708994.png)

![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)

![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)

![4-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709045.png)

![2-benzyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5709057.png)

![N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5709070.png)

![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)